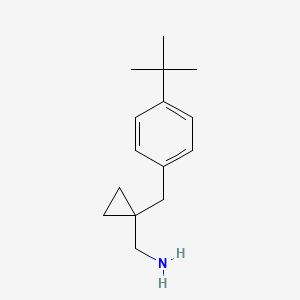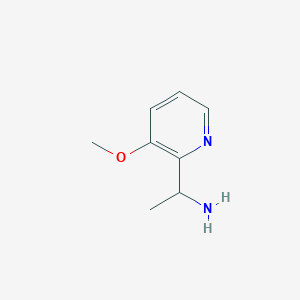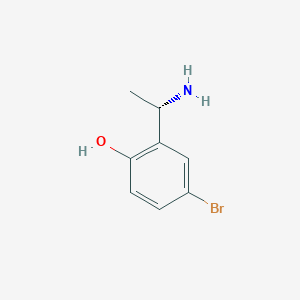
(S)-2-(1-aminoethyl)-4-bromophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(1-aminoethyl)-4-bromophenol is a chiral compound with significant importance in various fields of chemistry and biochemistry. This compound is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a brominated phenol ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-aminoethyl)-4-bromophenol can be achieved through several methods. One common approach involves the use of engineered transaminase polypeptides, which can convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates . This biocatalytic method is advantageous due to its specificity and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale bioreactors where engineered transaminases are employed. These bioreactors provide controlled environments for the enzymatic reactions, ensuring high yields and purity of the desired product .
化学反応の分析
Types of Reactions
(S)-2-(1-aminoethyl)-4-bromophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The brominated phenol ring can be reduced to form non-brominated phenol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of non-brominated phenol derivatives.
Substitution: Formation of substituted phenol derivatives with various functional groups.
科学的研究の応用
(S)-2-(1-aminoethyl)-4-bromophenol has a wide range of applications in scientific research:
作用機序
The mechanism of action of (S)-2-(1-aminoethyl)-4-bromophenol involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), leading to the formation of a planar quinonoid intermediate . This intermediate undergoes further transformations, resulting in the formation of the final product.
類似化合物との比較
Similar Compounds
- (S)-3-(1-aminoethyl)-phenol
- ®-2-(1-aminoethyl)-4-bromophenol
- (S)-2-(1-aminoethyl)-4-chlorophenol
Uniqueness
(S)-2-(1-aminoethyl)-4-bromophenol is unique due to its specific (S)-configuration and the presence of a bromine atom on the phenol ring. This combination of features imparts distinct chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C8H10BrNO |
|---|---|
分子量 |
216.07 g/mol |
IUPAC名 |
2-[(1S)-1-aminoethyl]-4-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3/t5-/m0/s1 |
InChIキー |
WPXYTMUWZPNGLQ-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C1=C(C=CC(=C1)Br)O)N |
正規SMILES |
CC(C1=C(C=CC(=C1)Br)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


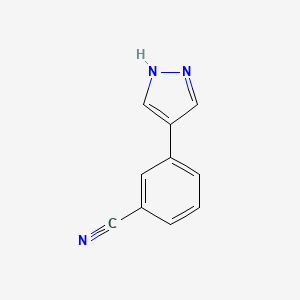

aminehydrochloride](/img/structure/B13588167.png)
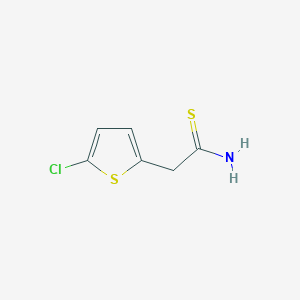
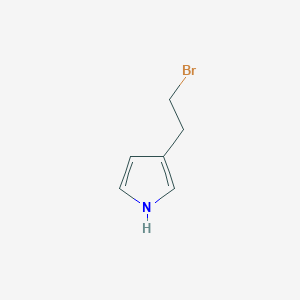
![4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride](/img/structure/B13588175.png)
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-1'-carboxamide](/img/structure/B13588176.png)
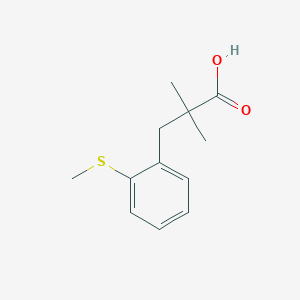
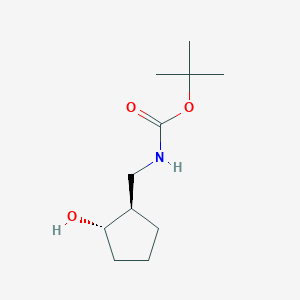
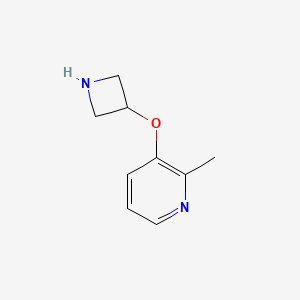
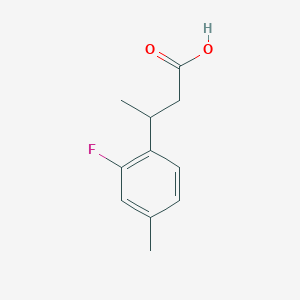
![Adamantan-1-yl-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-methanone](/img/structure/B13588212.png)
